2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

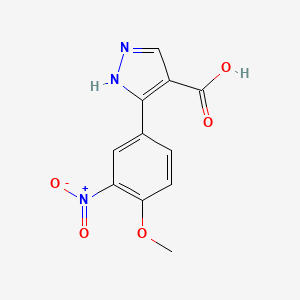

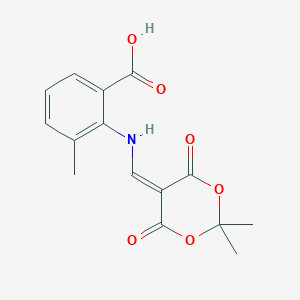

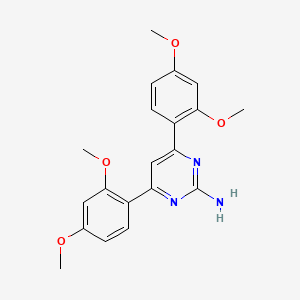

“2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Buchwald–Hartwig amination of these chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds .Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, Suzuki coupling reactions of either (1-methyl-1 H -pyrazol-4-yl)boronic acid pinacol ester 2 or its pyrazolyl-C3-methylated counterpart 3 with a 5-substituted-2,4-dichloropyrimidine 4 or 5 in the presence of PdCl 2 (dppf)·DCM and K 2 CO 3 in 1,4-dioxane/ethanol/water afforded 2-chloro-4- (1-methyl-1 H -pyrazol-4-yl)pyrimidines .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Recent research has explored the antileishmanial potential of pyrazole derivatives. Specifically, 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid and its hydrazine-coupled derivatives demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior activity compared to standard drugs, suggesting its potential as an antileishmanial agent .

Antimalarial Activity

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. The same hydrazine-coupled pyrazole derivatives also showed promising antimalarial effects. Compounds 14 and 15 significantly suppressed Plasmodium berghei growth in vivo, highlighting their potential as novel antimalarial agents .

Neuroprotective Potential

Molecular modeling studies have suggested that certain pyrazoline compounds, including those related to pyrazoles, exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These properties make them potential neuroprotective agents for disorders like Parkinson’s disease and other age-related neurological conditions .

Antimicrobial Properties

N-aryl pyrazole derivatives have been investigated for their antimicrobial activity. While moderate, these compounds showed inhibition against Gram-positive bacteria. Further exploration of their mechanism and optimization could lead to novel antimicrobial agents .

Anti-Tubercular Activity

Imidazole-containing compounds, including pyrazole derivatives, have been evaluated for anti-tubercular potential. Some 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazoles demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Related compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-6-3-12-13(4-6)8-10-1-5(2-11-8)7(14)15/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWNGJJMIZLFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=C(C=N2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)